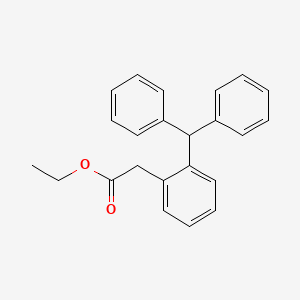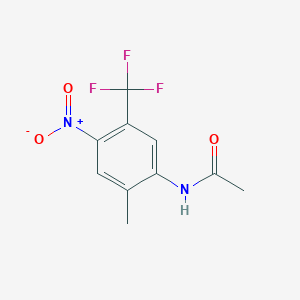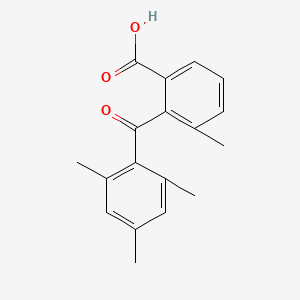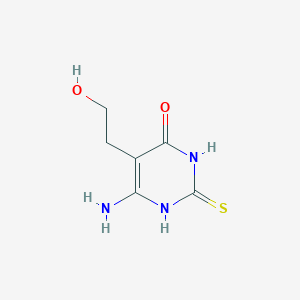
4-Thiazolemethanol, 5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-4-thiazolemethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated thiazole, reacts with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the use of trifluoromethyl sulfone or trifluoromethyl-metal reagents .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-4-thiazolemethanol may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This method involves the use of modular flow platforms that streamline the synthesis of trifluoromethyl-heteroatom anions, facilitating the rapid generation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-4-thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-4-thiazolemethanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-4-thiazolemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction often involves hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzene: Features a trifluoromethyl group attached to a benzene ring.
Trifluoromethylthio compounds: Include trifluoromethylthio groups attached to various heterocycles.
Uniqueness
5-(Trifluoromethyl)-4-thiazolemethanol is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H4F3NOS |
|---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2 |
InChI-Schlüssel |
XANYMJZJBACOHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
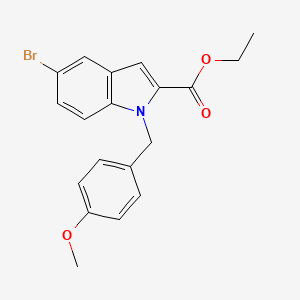

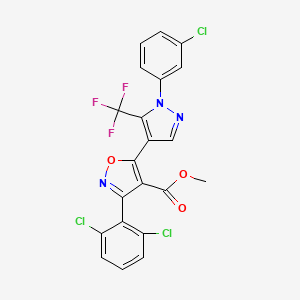
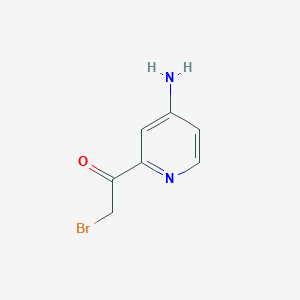


![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

